molecular formula C10H21NO6S2 B2375750 1-(3-Methoxypropanesulfonyl)piperidin-4-yl methanesulfonate CAS No. 1803591-90-3

1-(3-Methoxypropanesulfonyl)piperidin-4-yl methanesulfonate

Cat. No.: B2375750
CAS No.: 1803591-90-3
M. Wt: 315.4
InChI Key: ZNJHDEVCYYYDAB-UHFFFAOYSA-N
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Description

1-(3-Methoxypropanesulfonyl)piperidin-4-yl methanesulfonate is a chemical compound with the molecular formula C10H21NO6S2. It is known for its unique structure, which includes a piperidine ring substituted with methoxypropanesulfonyl and methanesulfonate groups.

Preparation Methods

The synthesis of 1-(3-Methoxypropanesulfonyl)piperidin-4-yl methanesulfonate involves several steps. One common synthetic route includes the reaction of piperidine with methanesulfonyl chloride in the presence of a base to form the intermediate piperidin-4-yl methanesulfonate. This intermediate is then reacted with 3-methoxypropanesulfonyl chloride to yield the final product .

Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

1-(3-Methoxypropanesulfonyl)piperidin-4-yl methanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-Methoxypropanesulfonyl)piperidin-4-yl methanesulfonate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropanesulfonyl)piperidin-4-yl methanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Methoxypropanesulfonyl)piperidin-4-yl methanesulfonate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .

Properties

IUPAC Name

[1-(3-methoxypropylsulfonyl)piperidin-4-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO6S2/c1-16-8-3-9-19(14,15)11-6-4-10(5-7-11)17-18(2,12)13/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJHDEVCYYYDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCS(=O)(=O)N1CCC(CC1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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